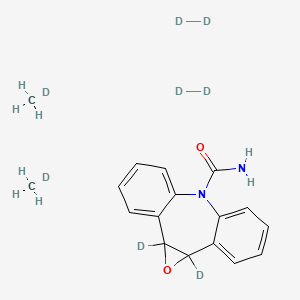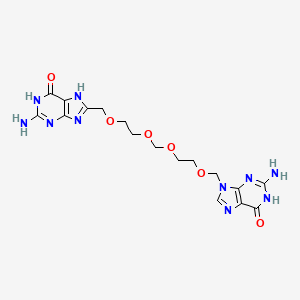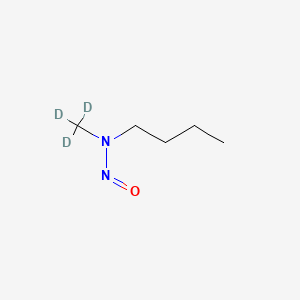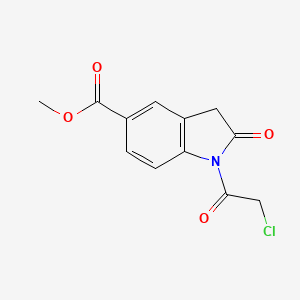
Carbamazepine 10,11-Epoxide-d8 (Major)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamazepine 10,11-Epoxide-d8 (Major) is a deuterated form of Carbamazepine 10,11-Epoxide, which is a metabolite of the anticonvulsant drug Carbamazepine. This compound is primarily used in research settings to study the pharmacokinetics and metabolism of Carbamazepine. The deuterated form is particularly useful in mass spectrometry due to its distinct isotopic signature .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Carbamazepine 10,11-Epoxide-d8 involves the deuteration of Carbamazepine followed by epoxidation. The deuteration process typically involves the exchange of hydrogen atoms with deuterium using deuterated reagents. The epoxidation is then carried out using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions .
Industrial Production Methods
Industrial production of Carbamazepine 10,11-Epoxide-d8 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. High-performance liquid chromatography (HPLC) is commonly used for the purification and analysis of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Carbamazepine 10,11-Epoxide-d8 undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of various hydroxylated metabolites.
Reduction: Reduction reactions can convert the epoxide back to the parent Carbamazepine.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used.
Reduction: Sodium borohydride (NaBH4) is a typical reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Hydroxylated metabolites.
Reduction: Carbamazepine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Carbamazepine 10,11-Epoxide-d8 is extensively used in scientific research, particularly in the fields of:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Carbamazepine and its metabolites.
Biology: Studied for its effects on biological systems and its role in the metabolism of Carbamazepine.
Medicine: Used in pharmacokinetic studies to understand the metabolism and excretion of Carbamazepine.
Industry: Employed in the development of new analytical methods and quality control processes
Mecanismo De Acción
Carbamazepine 10,11-Epoxide-d8 exerts its effects by mimicking the behavior of Carbamazepine 10,11-Epoxide. The compound primarily targets voltage-gated sodium channels in neurons, stabilizing the inactive state of the channel and thereby reducing neuronal excitability. This mechanism is crucial for its anticonvulsant properties .
Comparación Con Compuestos Similares
Similar Compounds
Carbamazepine: The parent compound, used as an anticonvulsant and mood stabilizer.
Oxcarbazepine: A structural analog with similar anticonvulsant properties but different metabolic pathways.
Eslicarbazepine acetate: Another analog with improved pharmacokinetic properties.
Uniqueness
Carbamazepine 10,11-Epoxide-d8 is unique due to its deuterated nature, which makes it particularly useful in mass spectrometry studies. The deuterium atoms provide a distinct isotopic signature, allowing for precise tracking and quantification in metabolic studies .
Propiedades
Fórmula molecular |
C17H24N2O2 |
|---|---|
Peso molecular |
296.43 g/mol |
InChI |
InChI=1S/C15H12N2O2.2CH4.2H2/c16-15(18)17-11-7-3-1-5-9(11)13-14(19-13)10-6-2-4-8-12(10)17;;;;/h1-8,13-14H,(H2,16,18);2*1H4;2*1H/i13D,14D;2*1D;2*1+1D |
Clave InChI |
VFRCCDJUTAMXAC-DNRFZTMGSA-N |
SMILES isomérico |
[2H][2H].[2H][2H].[2H]C.[2H]C.[2H]C12C3=CC=CC=C3N(C4=CC=CC=C4C1(O2)[2H])C(=O)N |
SMILES canónico |
[HH].[HH].C.C.C1=CC=C2C(=C1)C3C(O3)C4=CC=CC=C4N2C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Quinoline, 2-methoxy-3-[5-(2-methoxyethoxy)-1H-indol-2-yl]-](/img/structure/B13847316.png)


![5-Deoxy-D-ribose[cyclohexane]-d3](/img/structure/B13847324.png)


![azane;[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B13847357.png)
![[(3S,4R)-4-(4-methoxyphenyl)-1-methylpiperidin-3-yl]methanol](/img/structure/B13847379.png)

![ethyl N-[2-amino-4-[(2-methylphenyl)methoxy]phenyl]carbamate](/img/structure/B13847389.png)



![6-(furan-3-yl)-N-(1,3,4-thiadiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13847423.png)
